Biological Target Engagement: 5-Lipoxygenase (5-LOX) and sEH Inhibition Profiles
The target compound was profiled in a panel of enzyme inhibition assays, including 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). It demonstrated an IC50 value >10,000 nM against both targets, classifying it as an extremely weak inhibitor [1]. While no direct head-to-head data for close structural analogs exists in the same assay system, the IC50 value provides a quantitative benchmark. For context, known 5-LOX inhibitors can achieve IC50 values in the low nanomolar to low micromolar range; the >10 µM threshold for this compound firmly establishes it as a negative control candidate or an inactive base structure for SAR studies [2].
| Evidence Dimension | Inhibition of human recombinant 5-LOX and sEH |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (both targets) |
| Comparator Or Baseline | Typical active 5-LOX inhibitors: IC50 < 1,000 nM |
| Quantified Difference | At least 10-fold less potent than typical active threshold |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); human recombinant sEH with PHOME substrate; preincubation 1 min |
Why This Matters
This quantitative inactivity profile is valuable for researchers requiring a structurally defined negative control or an inactive scaffold for selectivity studies.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807) Activity Data. View Source
- [2] Pergola, C.; Werz, O. 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents 2010, 20 (3), 355-375. View Source
